Dysprosium triformate
CAS No.: 16920-26-6
Cat. No.: VC21291893
Molecular Formula: C3H3DyO6
Molecular Weight: 297.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16920-26-6 |
---|---|
Molecular Formula | C3H3DyO6 |
Molecular Weight | 297.55 g/mol |
IUPAC Name | dysprosium(3+);triformate |
Standard InChI | InChI=1S/3CH2O2.Dy/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Standard InChI Key | QDIPLINOCRBMFR-UHFFFAOYSA-K |
SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
Canonical SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
Introduction
Chemical Structure and Properties
The chemical structure of dysprosium-formate compounds is characterized by the coordination of formate ligands to the dysprosium center. In the well-studied MOFs [(CH₃)₂NH₂][Dy(HCOO)₄] and [N₂H₅][Dy(HCOO)₄], the dysprosium exists in the +3 oxidation state, which is the most common oxidation state for dysprosium compounds . These compounds feature a dysprosium ion coordinated with four formate ligands, forming an anionic complex [Dy(HCOO)₄]⁻, which is balanced by either dimethylammonium (CH₃)₂NH₂⁺ or hydrazinium N₂H₅⁺ cations .
These dysprosium-formate MOFs crystallize in polar space groups: [(CH₃)₂NH₂][Dy(HCOO)₄] in Pna2₁ symmetry and [N₂H₅][Dy(HCOO)₄] in Pca2₁ symmetry . The polar properties of [N₂H₅][Dy(HCOO)₄] arise from both the arrangement of template cations with internal dipole moments and the symmetry of the framework. For [(CH₃)₂NH₂][Dy(HCOO)₄], the Dy(III)-formate framework is centrosymmetric, and the polar properties originate from the arrangement of the dimethylammonium cations .
Table 1: Structural Properties of Dysprosium-Formate Metal-Organic Frameworks
Property | [(CH₃)₂NH₂][Dy(HCOO)₄] | [N₂H₅][Dy(HCOO)₄] |
---|---|---|
Crystal Space Group | Pna2₁ | Pca2₁ |
Framework Symmetry | Centrosymmetric | Non-centrosymmetric |
Source of Polar Properties | Arrangement of DMA⁺ cations | Template cations with internal dipole moments and framework symmetry |
Coordination Environment | Dy(III) with four formate ligands | Dy(III) with four formate ligands |
Starting Materials | Reaction Type | Potential Product | Conditions |
---|---|---|---|
DyCl₃ + HCOOH | Acid-base | Dy(HCOO)₃ | Solution reaction |
Dy₂(CO₃)₃ + HCOOH | Acid-carbonate | Dy(HCOO)₃ | Solution reaction |
Dy(NO₃)₃ + NaHCOO | Metathesis | Dy(HCOO)₃ | Solution or hydrothermal |
Dy₂O₃ + HCOOH | Acid-oxide | Dy(HCOO)₃ | Elevated temperature |
Physical Properties
The dysprosium-formate MOFs exhibit remarkable optical properties that likely extend to dysprosium triformate as well. Despite the full concentration of dysprosium ions, which often leads to concentration quenching in many materials, the studied compounds show emission from Dy(III) ions . They have exceptionally long radiative decay times: 57 μs for [(CH₃)₂NH₂][Dy(HCOO)₄] and 96 μs for [N₂H₅][Dy(HCOO)₄], which are significantly longer than those typically observed in inorganic compounds .
Vibrational studies of these compounds reveal that the position of the ν(NN) band is characteristic of hydrazine molecules forming onium ions . This provides insight into the molecular structure and bonding in these materials.
The Judd-Ofelt analysis of the optical absorption spectrum for the hydrazinium analogue provides valuable information on various optical parameters, including electric-dipole oscillator strengths, Judd-Ofelt parameters Ωλ, branching ratios, and spontaneous emission probabilities .
Table 3: Physical Properties of Dysprosium and Its Compounds
Optical Properties and Spectroscopic Analysis
The optical properties of dysprosium-formate compounds are particularly noteworthy. The studied MOFs demonstrate luminescence characteristics typical of Dy(III) ions, but with some unusual features. The emission persists despite the high concentration of dysprosium ions, which would typically lead to self-quenching in many materials .
The radiative decay times measured for these compounds (57 μs for the dimethylammonium compound and 96 μs for the hydrazinium analog) are exceptionally long compared to most inorganic dysprosium compounds . This suggests unique electronic environments around the dysprosium centers that minimize non-radiative decay pathways.
Judd-Ofelt analysis performed on the hydrazinium compound provides detailed insights into the optical behavior, quantifying parameters such as oscillator strengths, branching ratios, and spontaneous emission probabilities . These parameters are crucial for evaluating the potential of these materials in optical applications.
Comparative Analysis with Other Dysprosium Compounds
Dysprosium forms a variety of compounds with different ligands, each with distinctive properties. Dysprosium(III) fluoride (DyF₃) is a white, odorless solid that is insoluble in water and has an orthorhombic crystal structure with the space group Pnma . This contrasts with the polar space groups observed in dysprosium-formate MOFs.
Dysprosium readily forms compounds with various non-metals, including nitrogen, phosphorus, hydrogen, sulfur, boron, and carbon . It also forms carbonates and sulfates with varying solubility in water . The reactivity of dysprosium with various chemical species provides insight into how it might interact with formate ligands.
Table 4: Comparison of Dysprosium Compounds
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